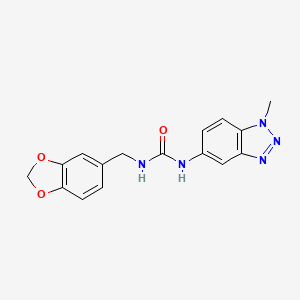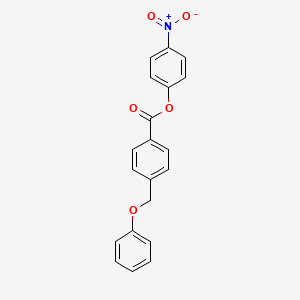![molecular formula C16H16N4OS2 B5821922 2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5821922.png)
2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide” is a chemical compound with the molecular formula C16H16N4OS2 . It belongs to the class of compounds known as triazoles, which are heterocyclic compounds containing two carbon and three nitrogen atoms .
Synthesis Analysis
The synthesis of triazole derivatives, such as the compound , is a topic of interest in medicinal chemistry . The most popular approaches for the synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Molecular Structure Analysis
The molecular structure of this compound includes a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure is readily capable of binding in the biological system with a variety of enzymes and receptors .Applications De Recherche Scientifique
Biological Functions and Therapeutic Potential
The compound, being a derivative of zinc, may have a wide range of biological functions . Zinc ions control intercellular communication and intracellular events that maintain normal physiological processes. These effects are achieved through the modulation of several zinc-dependent proteins, including transcription factors and enzymes of key cell signaling pathways .
Antimicrobial Activity
The compound could potentially have antimicrobial properties. A series of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl) methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives were screened for their preliminary in vitro antibacterial activity against various bacteria .
Anticancer Activity
The compound could potentially have anticancer properties. Some 1,2,4-triazole derivatives have shown promising cytotoxic activity against various human cancer cell lines .
Role in Cell Proliferation and Survival
The compound, being a derivative of zinc, may play a role in cell proliferation, survival, and DNA repair mechanisms . Zinc is known to regulate DNA synthesis, cell growth, proliferation, survival, and apoptosis .
Role in Neuroprotection
Zinc plays a critical role in the normal functioning of the nervous system by its role in the synthesis of neurotransmitters . Therefore, the compound could potentially have neuroprotective properties.
Role in Antioxidant Defenses
Zinc is known to play a role in antioxidant defenses . Therefore, the compound could potentially have antioxidant properties.
Orientations Futures
Propriétés
IUPAC Name |
2-[[4-methyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS2/c1-20-14(10-13-8-5-9-22-13)18-19-16(20)23-11-15(21)17-12-6-3-2-4-7-12/h2-9H,10-11H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCGZDFGLQUDED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5821840.png)
![2-[(2-ethylbutanoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5821861.png)

![1-(2-fluorophenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5821874.png)
![(3,7-diacetyl-1,3,7-triazabicyclo[3.3.1]non-5-yl)(phenyl)methanone](/img/structure/B5821884.png)



![N-{[benzyl(4-fluorobenzyl)amino]carbonothioyl}glycine](/img/structure/B5821904.png)
![methyl 2-[(3-ethoxybenzoyl)amino]benzoate](/img/structure/B5821918.png)

![N-[4-(4-propionyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B5821949.png)
![4-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5821957.png)
